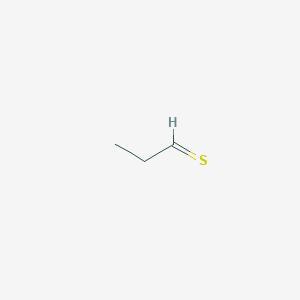
Thiopropionaldehyd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopropionaldehyd, also known as propanethial S-oxide, is a volatile organosulfur compound primarily known for its role in causing the characteristic tearing effect when onions are cut. This compound is a lachrymator, meaning it induces tears by irritating the eyes. This compound S-oxide is formed enzymatically from precursor sulfur-containing compounds in onions and other Allium species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiopropionaldehyd S-oxide is not typically synthesized in a laboratory setting due to its instability and volatility. Instead, it is studied as a natural product formed in onions. The compound is generated when the enzyme alliinase acts on S-1-propenyl-L-cysteine sulfoxide, leading to the formation of 1-propenesulfenic acid, which is then rearranged by lachrymatory factor synthase to produce propanethial S-oxide .
Industrial Production Methods
There are no large-scale industrial production methods for propanethial S-oxide due to its specific occurrence in onions and its limited commercial applications. Most studies focus on its natural formation and behavior rather than industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Thiopropionaldehyd S-oxide primarily undergoes reactions typical of sulfoxides and thiocarbonyl compounds. These include:
Oxidation: this compound S-oxide can be further oxidized to sulfone derivatives.
Reduction: It can be reduced back to its corresponding thiol or sulfide forms.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can react with the sulfoxide group.
Major Products
Oxidation Products: Sulfones and sulfinic acids.
Reduction Products: Thiols and sulfides.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiopropionaldehyd S-oxide has several applications in scientific research:
Chemistry: It is studied for its unique reactivity and as a model compound for understanding sulfoxide chemistry.
Biology: Research focuses on its role in plant defense mechanisms and its enzymatic formation in onions.
Industry: Limited industrial applications, primarily in flavor and fragrance research
Mecanismo De Acción
Thiopropionaldehyd S-oxide exerts its effects through its interaction with the sensory neurons in the eyes. When onions are cut, the compound is released into the air and comes into contact with the eyes, where it reacts to form sulfuric acid. This acid irritates the cornea, leading to the activation of sensory neurons and the subsequent production of tears by the lachrymal glands .
Comparación Con Compuestos Similares
Similar Compounds
syn-Thiopropionaldehyd S-oxide: A stereoisomer of propanethial S-oxide with similar lachrymatory properties.
Butanethial S-oxide: Found in other Allium species, also a lachrymatory agent.
Allicin: Found in garlic, another organosulfur compound with distinct biological activities.
Uniqueness
Thiopropionaldehyd S-oxide is unique due to its specific formation in onions and its potent lachrymatory effect. Unlike other similar compounds, it is specifically associated with the characteristic tearing response when onions are cut .
Propiedades
Número CAS |
16696-81-4 |
|---|---|
Fórmula molecular |
C3H6S |
Peso molecular |
74.15 g/mol |
Nombre IUPAC |
propanethial |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3 |
Clave InChI |
UXBLKIPIXRLLBH-UHFFFAOYSA-N |
SMILES canónico |
CCC=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















